molecular formula C17H19BrN2O3S B4674111 4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide

4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide

Katalognummer B4674111
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: XXYQQIKBZXTGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide, also known as BBSB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an important enzyme involved in the regulation of insulin signaling and glucose metabolism.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide has been widely used in scientific research as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound can enhance insulin sensitivity and glucose uptake in various cell types, including adipocytes, myotubes, and hepatocytes. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Moreover, this compound has been reported to have anti-inflammatory and anti-cancer activities, which are also related to its inhibition of PTP1B.

Wirkmechanismus

4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide acts as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and blocking its activity. PTP1B is involved in the dephosphorylation of insulin receptor substrate (IRS) proteins, which are key signaling molecules in the insulin signaling pathway. By inhibiting PTP1B, this compound can prevent the dephosphorylation of IRS proteins and enhance insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In adipocytes, this compound can enhance insulin-stimulated glucose uptake and lipogenesis. In myotubes, this compound can improve insulin-stimulated glucose uptake and glycogen synthesis. In hepatocytes, this compound can reduce glucose production and improve insulin signaling. In animal models of obesity and diabetes, this compound can improve glucose tolerance and insulin sensitivity. Moreover, this compound has been reported to have anti-inflammatory and anti-cancer activities, which are also related to its inhibition of PTP1B.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity as a PTP1B inhibitor, its ability to improve insulin sensitivity and glucose uptake in various cell types and animal models, and its potential as a therapeutic agent for obesity, diabetes, and other metabolic disorders. However, this compound also has some limitations, such as its toxicity and solubility issues, which may affect its efficacy and safety in vivo. Moreover, this compound may have off-target effects on other enzymes or signaling pathways, which need to be carefully evaluated in future studies.

Zukünftige Richtungen

There are several future directions for the research on 4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide, including the following:
1. Development of more potent and selective PTP1B inhibitors based on the structure of this compound.
2. Evaluation of the safety and efficacy of this compound and other PTP1B inhibitors in animal models and clinical trials.
3. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound.
4. Identification of the downstream targets of PTP1B inhibition by this compound and their roles in insulin signaling and glucose metabolism.
5. Exploration of the potential therapeutic applications of this compound and other PTP1B inhibitors in obesity, diabetes, and other metabolic disorders.
In conclusion, this compound is a potent and selective inhibitor of PTP1B, which has been widely used in scientific research as a tool compound and a potential therapeutic agent for metabolic disorders, inflammation, and cancer. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound and other PTP1B inhibitors are needed to fully understand their biological activities and therapeutic potentials.

Eigenschaften

IUPAC Name

4-bromo-N-[4-(butylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-2-3-12-19-24(22,23)16-10-8-15(9-11-16)20-17(21)13-4-6-14(18)7-5-13/h4-11,19H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYQQIKBZXTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.